molecular formula C20H14F3N3O3S2 B10932613 methyl 5-methyl-2-({[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}amino)thiophene-3-carboxylate

methyl 5-methyl-2-({[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}amino)thiophene-3-carboxylate

Cat. No.: B10932613
M. Wt: 465.5 g/mol
InChI Key: CPOKTAQJMQULIT-UHFFFAOYSA-N
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Description

METHYL 5-METHYL-2-({[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-METHYL-2-({[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE typically involves multi-step reactions starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

METHYL 5-METHYL-2-({[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

METHYL 5-METHYL-2-({[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of METHYL 5-METHYL-2-({[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. It may act by:

Properties

Molecular Formula

C20H14F3N3O3S2

Molecular Weight

465.5 g/mol

IUPAC Name

methyl 5-methyl-2-[[1-phenyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carbonyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C20H14F3N3O3S2/c1-10-8-13(19(28)29-2)17(30-10)24-16(27)14-9-12-15(20(21,22)23)25-26(18(12)31-14)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,24,27)

InChI Key

CPOKTAQJMQULIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)NC(=O)C2=CC3=C(S2)N(N=C3C(F)(F)F)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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